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molecular formula C3H8KNO3S B8751508 Potassium 2-(methylamino)ethanesulphonate CAS No. 23289-80-7

Potassium 2-(methylamino)ethanesulphonate

Cat. No. B8751508
M. Wt: 177.27 g/mol
InChI Key: GUAZCMSGQCEOKY-UHFFFAOYSA-M
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Patent
US07049464B2

Procedure details

In an aqueous solution of 3.0 kg (53.2 mol) of potassium hydroxide and 8.4 kg of water was dissolved 7.4 kg (53.2 mol) of N-methyltaurine obtained in Example 3, and the mixture was reacted under stirring at 25 to 30° C. for 1 hour to give 18.8 kg of a 50% aqueous solution of N-methyltaurine potassium salt.
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
7.4 kg
Type
reactant
Reaction Step One
Name
Quantity
8.4 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[CH3:3][NH:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8]>O>[K+:2].[CH3:3][NH:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3 kg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7.4 kg
Type
reactant
Smiles
CNCCS(=O)(=O)O
Name
Quantity
8.4 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring at 25 to 30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
[K+].CNCCS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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